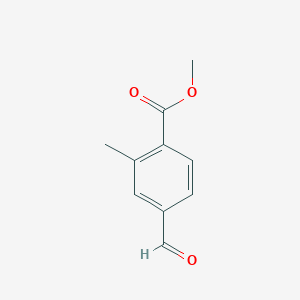

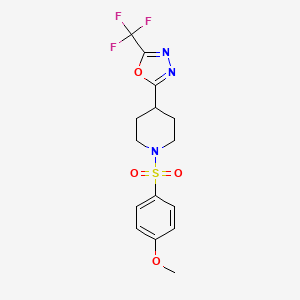

![molecular formula C17H14N4O3 B3012274 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-2-氧代-2H-色烯-3-甲酰胺 CAS No. 1797823-31-4](/img/structure/B3012274.png)

N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide" is a chemical entity that appears to be related to various heterocyclic compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as imidazo[1,2-a]pyridine and chromene derivatives, which have been explored for their antitubercular and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and cyclocoupling processes. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction under microwave irradiation conditions . Similarly, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide . These methods suggest that the synthesis of the compound may also involve complex reactions that require careful selection of reagents and conditions to achieve the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been elucidated using various spectroscopic techniques, including IR, 1H and 13C NMR, and MS . These compounds exhibit an anti-rotamer conformation about the C-N bond, and the orientation of the amide O atom can vary relative to the O atom of the pyran ring . This information is crucial for understanding the three-dimensional structure of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide , as well as the use of Lewis acids to catalyze cyclocoupling reactions . These reactions are indicative of the types of chemical transformations that may be employed in the synthesis of the compound , which could involve the formation of imidazo[1,2-b]pyrazolyl and chromene moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, crystallinity, and stability, can be inferred from their molecular structures and synthesis methods. For example, the presence of polymorphs in 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide indicates that the compound can exist in different crystalline forms, which may have implications for its physical properties and pharmaceutical formulation . The antimicrobial activity of some N-arylimidazo[1,2-a]pyrazine-2-carboxamides also suggests that the compound may possess similar biological properties .

科学研究应用

细胞渗透性和 DNA 结合

- 吡咯-咪唑多聚酰胺,与 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-2-氧代-2H-色烯-3-甲酰胺 相关的化学物质,因其特异性结合 DNA 序列的能力而受到研究。研究了这些化合物的细胞渗透性,发现大小和连接类型显着影响它们进入细胞的渗透性 (Liu 和 Kodadek,2009 年)。

合成化学和药物化学策略

- 重点是涉及吡唑和咪唑环的衍生物的合成。吡唑-羧酸转化为相应的酰胺和反应机理的研究在这方面具有重要意义 (Yıldırım、Kandemirli 和 Demir,2005 年)。

- 研究对咪唑并[1,2-a]嘧啶进行修饰以减少由醛氧化酶 (AO) 介导的代谢对于开发有效药物至关重要,尤其是在癌症治疗中 (Linton 等人,2011 年)。

生物活性

- 一些研究探索了合成含有色烯部分的咪唑衍生物及其抗癌活性。这些化合物对乳腺癌和结肠癌人类肿瘤细胞系显示出有希望的结果 (Saleh,2012 年)。

- 对咪唑并[1,2-a]吡啶的合成及其在各种生物活性中的潜力有很大的兴趣。微波辅助反应等高效合成方法突出了该化合物在创建生物活性分子方面的多功能性 (Li 等人,2013 年)。

抗菌和抗肿瘤特性

- 多项研究调查了与 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-2-氧代-2H-色烯-3-甲酰胺 在结构上相关的化合物的抗菌和抗肿瘤特性。例如,合成具有潜在抗肿瘤和抗氧化活性的新型稠合和二元 1,3,4-噻二唑是研究的一个关键领域 (Hamama、Gouda、Badr 和 Zoorob,2013 年)。

- 新型 N-芳基咪唑并[1,2-a]吡嗪-2-甲酰胺衍生物的开发及其抗菌活性进一步证明了该化合物在医学应用中的潜力 (Jyothi 和 Madhavi,2019 年)。

作用机制

Target of Action

It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of two nitrogen atoms in the imidazole ring, one bearing a hydrogen atom and the other being a pyrrole type nitrogen, allows for various interactions with biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of imidazole derivatives .

属性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-16(13-11-12-3-1-2-4-14(12)24-17(13)23)18-7-8-20-9-10-21-15(20)5-6-19-21/h1-6,9-11H,7-8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOVUMJTSNKQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

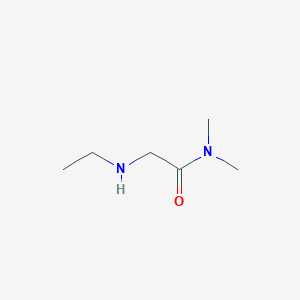

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

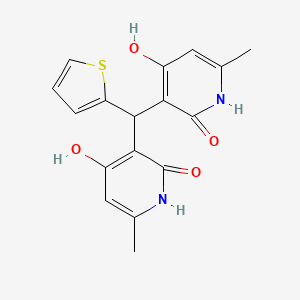

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

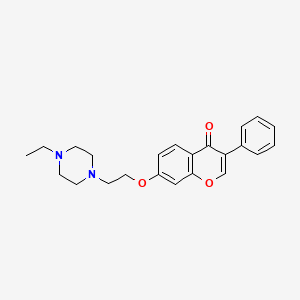

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)